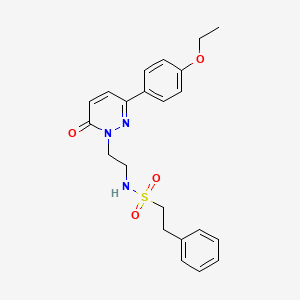
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a compound belonging to the class of pyridazinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H25N5O3, with a molecular weight of 395.5 g/mol. The compound features a pyridazinone ring and an ethoxyphenyl group, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3 |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 1235635-00-3 |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction pathways that regulate various biological functions.
- Gene Expression Modulation : The compound may influence the expression of genes associated with cell growth, immune response, and apoptosis, thereby impacting cellular behavior.
Biological Activity and Therapeutic Applications
Research has indicated that pyridazinone derivatives exhibit significant anti-cancer properties. For instance, compounds similar to this compound have shown antiproliferative effects in various cancer cell lines.
Case Studies
- Antiproliferative Effects : A study demonstrated that related pyridazinone compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent antiproliferative activity . The compounds induced G2/M phase cell cycle arrest and apoptosis in these cells.
- Mechanistic Insights : Computational studies have revealed that these compounds interact with the colchicine binding site of tubulin, suggesting a mechanism involving microtubule destabilization, which is critical for cancer cell division .
- In Vivo Efficacy : In animal models, pyridazinone derivatives have been shown to reduce tumor growth significantly, highlighting their potential as therapeutic agents in oncology .
Propriétés
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-20-10-8-19(9-11-20)21-12-13-22(26)25(24-21)16-15-23-30(27,28)17-14-18-6-4-3-5-7-18/h3-13,23H,2,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJZMEZIEMLCSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














